Distinct Mechanism-of-Action Profile: Monosaccharide Inhibits Development Without Causing Paralysis
The monosaccharide form of avermectins exhibits a qualitatively different biological effect from the disaccharide form. While Avermectin B1a (disaccharide) induces rapid paralysis in nematodes, its monosaccharide derivative, Ivermectin B1a monosaccharide, inhibits larval development but does not cause paralytic activity at active concentrations . This critical functional distinction is directly relevant to understanding Avermectin A1a monosaccharide's utility. The minimum active concentration (MAC) for lethality in C. elegans for the structurally analogous Avermectin B1a monosaccharide is 0.1 μM , providing a quantitative benchmark for development-specific activity devoid of acute paralytic effects.
| Evidence Dimension | Biological effect on nematodes at active concentrations |
|---|---|
| Target Compound Data | Avermectin B1a monosaccharide inhibits larval development; does not cause paralysis (qualitative). MAC for lethality in C. elegans: 0.1 μM. |
| Comparator Or Baseline | Avermectin B1a (disaccharide): induces rapid paralysis and lethality in nematodes. |
| Quantified Difference | Functional switch: development inhibition without paralysis vs. paralysis with acute lethality. A1a monosaccharide represents the equivalent glycosylation state in the A-series. |
| Conditions | C. elegans larval development assay and paralytic activity assessment; isolated shore crab muscle conductance assay for B1a monosaccharide. |
Why This Matters
This differential activity makes the monosaccharide a crucial probe for dissecting the molecular determinants of paralysis versus developmental toxicity and for studying ivermectin resistance mechanisms.
